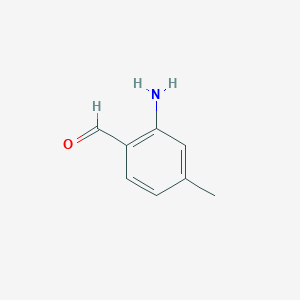

2-Amino-4-methylbenzaldehyde

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2-amino-4-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-6-2-3-7(5-10)8(9)4-6/h2-5H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCDGQRLFOGCSAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Amino-4-methylbenzaldehyde chemical properties and structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of 2-Amino-4-methylbenzaldehyde. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Properties and Structure

This compound is an aromatic organic compound containing an aldehyde, an amino, and a methyl group as substituents on a benzene ring. Its chemical characteristics are summarized below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C8H9NO[1] |

| Molecular Weight | 135.16 g/mol [2][3] |

| Monoisotopic Mass | 135.068413911 Da[1][3] |

| CAS Number | 59236-38-3[4] |

| IUPAC Name | This compound[5] |

| SMILES | CC1=CC(=C(C=C1)C=O)N[1] |

| InChI | InChI=1S/C8H9NO/c1-6-2-3-7(5-10)8(9)4-6/h2-5H,9H2,1H3[1] |

| InChIKey | XCDGQRLFOGCSAT-UHFFFAOYSA-N[1] |

| Predicted XLogP3 | 1.3[1] |

Note: Some properties are predicted based on computational models.

Caption: Chemical structure of this compound.

Experimental Protocols

While a specific, detailed synthesis protocol for this compound was not found in the provided search results, a general method for producing 2-amino-substituted benzaldehyde compounds is patented.[6] Additionally, a synthesis for the isomer 4-Amino-2-methylbenzaldehyde has been described.[7]

A patented method describes the synthesis of 2-amino-substituted benzaldehyde compounds through a process involving the protection of the formyl group, followed by lithiation, azidation, amination at the 2-position, and subsequent deprotection.[6]

Experimental Workflow:

-

Acetal Protection: The formyl group of a 2-unsubstituted benzaldehyde is protected by reacting it with a diol, such as ethylene glycol, in the presence of an acid catalyst to form a cyclic acetal.[6]

-

Directed Ortho-Metalation (Lithiation): The protected benzaldehyde is treated with a strong base, typically an organolithium reagent like n-butyllithium, at low temperatures (e.g., -78 °C) to deprotonate the carbon at the 2-position.[6]

-

Azidation: An azide source, such as tosyl azide, is then added to the lithiated intermediate to introduce the azide group at the 2-position.[6]

-

Reduction (Amination): The azide group is subsequently reduced to an amino group.

-

Deprotection: The acetal protecting group is removed by acid-catalyzed hydrolysis to regenerate the aldehyde functionality.[6]

A procedure for the synthesis of the isomer, 4-Amino-2-methylbenzaldehyde, has been documented.[7]

Methodology:

-

Vilsmeier-Haack Reaction: Under a nitrogen atmosphere, phosphorus oxychloride is added dropwise to dimethylformamide (DMF) at 0-5°C.

-

After stirring, the starting material (m-toluidine) is added in batches at the same temperature.

-

The reaction mixture is then heated to 60-65°C for 5-6 hours.

-

Work-up: After cooling, the reaction mixture is poured into ice water and the pH is adjusted to 8-9 with a sodium hydroxide solution.

-

The resulting solid is filtered, washed with water, and dried under a vacuum to yield the product.[7]

Reactivity and Applications

The reactivity of this compound is influenced by the electronic effects of its substituents on the aromatic ring. The amino group is a strong electron-donating group, which increases the electron density of the benzene ring, particularly at the ortho and para positions. The methyl group is also an electron-donating group, further contributing to this effect.[8] This increased electron density can affect the reactivity of the aldehyde group.

The aldehyde functional group itself is susceptible to nucleophilic attack. However, the electron-donating nature of the amino and methyl groups can reduce the electrophilicity of the carbonyl carbon, potentially slowing down reactions with nucleophiles compared to unsubstituted benzaldehyde.[8][9]

This compound can serve as a precursor in the synthesis of various heterocyclic compounds and other complex organic molecules. For example, aromatic aldehydes are key building blocks in the synthesis of quinazolinone derivatives, which are a class of compounds with a wide range of pharmacological activities.[10]

Caption: Logical relationship of factors influencing the reactivity of this compound.

Safety and Handling

Based on safety data for related compounds like 2-methylbenzaldehyde and other substituted benzaldehydes, the following precautions are advised.[11][12][13]

-

Handling: Use in a well-ventilated area or under a fume hood.[13] Avoid contact with skin, eyes, and clothing.[11] Avoid inhalation of vapors.[12] Keep away from heat, sparks, and open flames.[11][12]

-

Personal Protective Equipment: Wear appropriate protective gloves, clothing, and eye/face protection.[12]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11][12] It may be necessary to store under an inert atmosphere (e.g., nitrogen) as some related compounds are air-sensitive.

-

In case of exposure:

-

Disposal: Dispose of contents and container in accordance with local regulations.[12]

References

- 1. PubChemLite - this compound (C8H9NO) [pubchemlite.lcsb.uni.lu]

- 2. echemi.com [echemi.com]

- 3. 4-Amino-2-methylbenzaldehyde | C8H9NO | CID 383956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 59236-38-3 [chemicalbook.com]

- 5. This compound | C8H9NO | CID 13891184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US10047037B2 - Method for producing 2-amino-substituted benzaldehyde compound - Google Patents [patents.google.com]

- 7. 4-Amino-2-methyl-benzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. quora.com [quora.com]

- 10. benchchem.com [benchchem.com]

- 11. fishersci.com [fishersci.com]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

- 13. chemicalbook.com [chemicalbook.com]

2-Amino-4-methylbenzaldehyde CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-4-methylbenzaldehyde (CAS Number: 59236-38-3), a key chemical intermediate. This document consolidates essential data, including its chemical and physical properties, and provides insights into its synthesis and potential applications, with a focus on aspects relevant to research and drug development.

Core Compound Data

This compound is an aromatic aldehyde with the molecular formula C₈H₉NO.[1] It is a solid or semi-solid substance under normal conditions and requires storage in a cool, dark, and inert atmosphere, typically between 2-8°C.[2]

| Identifier | Value | Reference |

| CAS Number | 59236-38-3 | [2][3] |

| Molecular Formula | C₈H₉NO | [1] |

| Molecular Weight | 135.17 g/mol | [2] |

| Physical Form | Solid or semi-solid | [2] |

| Purity | Typically ≥95% | [2][3] |

| Storage Conditions | 2-8°C, inert atmosphere, dark | [2] |

Physicochemical Properties

While specific, experimentally determined data for this compound is limited in publicly available literature, the properties of the closely related isomer, 4-Amino-2-methylbenzaldehyde, and other similar structures can provide valuable estimations.

| Property | Estimated Value / Information | Reference (for related compounds) |

| Solubility | Expected to be soluble in organic solvents. | [4] |

| Boiling Point | Not readily available. The related 4-methylbenzaldehyde has a boiling point of 204-205°C. | [5] |

| Melting Point | Not readily available. | |

| InChI Key | XCDGQRLFOGCSAT-UHFFFAOYSA-N | [2] |

Synthesis and Reactions

The synthesis of aminobenzaldehydes often involves the reduction of the corresponding nitrobenzaldehyde. A common method for the synthesis of the related o-aminobenzaldehyde involves the reduction of o-nitrobenzaldehyde using iron powder in the presence of a dilute acid.[6] A similar approach could likely be adapted for the synthesis of this compound from 2-Nitro-4-methylbenzaldehyde.

A general workflow for such a synthesis is depicted below:

Caption: General workflow for the synthesis of amino-substituted benzaldehydes.

This compound, as an aromatic amine and an aldehyde, is expected to undergo a variety of chemical reactions. These include the formation of Schiff bases with primary amines, and its use as a building block in the synthesis of heterocyclic compounds such as quinolines through reactions like the Doebner-von Miller or Combes synthesis.[7]

Experimental Protocols

Synthesis of 2-(2-methylphenyl)-quinazolin-4(3H)-one (Illustrative Protocol)

Materials:

-

2-Aminobenzamide

-

2-Methylbenzaldehyde

-

Absolute Ethanol

-

Glacial Acetic Acid (catalyst)

-

Saturated Sodium Bicarbonate solution

-

Deionized Water

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

-

Büchner funnel and flask

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of 2-aminobenzamide in 30 mL of absolute ethanol.

-

Addition of Reagents: To the stirred solution, add 1.1 equivalents of 2-methylbenzaldehyde, followed by a catalytic amount (3-4 drops) of glacial acetic acid.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Precipitation: Slowly pour the reaction mixture into a beaker containing 100 mL of ice-cold water with constant stirring.

-

Neutralization: Neutralize the solution with a saturated solution of sodium bicarbonate.

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Washing: Wash the solid with cold deionized water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.

-

Drying: Dry the purified product under vacuum.

The following diagram illustrates the key steps of this experimental workflow:

Caption: Key steps in the synthesis of a quinazolinone derivative.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific data in the scientific literature detailing the biological activities or the modulation of signaling pathways by this compound. However, research on related benzaldehyde derivatives has shown a range of biological effects, including antimicrobial and acaricidal activities.[8][9] For instance, 2-methylbenzaldehyde has demonstrated acaricidal activity.[8] Schiff bases derived from substituted benzaldehydes are also known to possess a wide spectrum of biological activities, including antibacterial, antifungal, and antitumoral effects.[10]

Given its structure, this compound is a candidate for investigation in various biological assays to explore its potential as a bioactive compound. Future research could focus on its effects on cancer cell lines, its antimicrobial spectrum, and its potential to interact with specific enzymes or cellular receptors.

Spectral Data

Experimentally obtained spectral data for this compound is not widely available. However, spectral data for the closely related 2-methylbenzaldehyde can provide an indication of the expected signals.

Expected ¹H NMR Spectral Data (based on 2-methylbenzaldehyde in CDCl₃):

-

Aldehydic proton (CHO): A singlet around 10.26 ppm.

-

Aromatic protons: Signals in the range of 7.25-7.79 ppm.

-

Methyl protons (CH₃): A singlet around 2.66 ppm.[11]

Expected ¹³C NMR Spectral Data (based on 2-methylbenzaldehyde in CDCl₃):

-

Carbonyl carbon (C=O): A signal around 192.8 ppm.

-

Aromatic carbons: Signals in the range of 126.3-140.6 ppm.

-

Methyl carbon (CH₃): A signal around 19.9 ppm.[11]

The presence of the amino group in this compound would be expected to cause shifts in these signals, particularly for the protons and carbons on the aromatic ring.

The logical relationship for spectral analysis is as follows:

Caption: The role of different spectroscopic techniques in structure elucidation.

Conclusion

This compound is a valuable chemical intermediate with potential for a wide range of applications in organic synthesis and drug discovery. While there is a need for more extensive research into its specific biological activities and reaction protocols, its structural features suggest it is a promising scaffold for the development of novel compounds. This guide provides a foundational understanding for researchers and professionals working with this compound.

References

- 1. This compound | C8H9NO | CID 13891184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 59236-38-3 [sigmaaldrich.com]

- 3. This compound | 59236-38-3 [chemicalbook.com]

- 4. CAS 104-87-0: 4-Methylbenzaldehyde | CymitQuimica [cymitquimica.com]

- 5. nbinno.com [nbinno.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. This compound | 59236-38-3 | Benchchem [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. rsc.org [rsc.org]

Physical properties of 2-Amino-4-methylbenzaldehyde (melting point, boiling point)

For Researchers, Scientists, and Drug Development Professionals

Data Presentation

The precise melting and boiling points for 2-Amino-4-methylbenzaldehyde (CAS No: 59236-38-3) are not consistently reported in standard chemical literature and databases. Therefore, this section provides a structured template for researchers to record their own experimental findings, ensuring consistency and accuracy in data documentation.

| Physical Property | Experimental Value | Notes (e.g., pressure for boiling point) |

| Melting Point | ||

| Boiling Point |

Experimental Protocols

The following are detailed methodologies for the experimental determination of the melting and boiling points of a solid organic compound such as this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The following protocol outlines the capillary method, a common and accurate technique.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground into a powder using a mortar and pestle.

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end. A sample height of 2-3 mm is ideal.

-

Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus alongside a calibrated thermometer.

-

Approximate Melting Point Determination: A rapid heating rate (approximately 10-15 °C per minute) is used to obtain a rough estimate of the melting point range.

-

Accurate Melting Point Determination: The apparatus is allowed to cool. A fresh sample is prepared and the heating process is repeated. This time, the heating rate is slowed to 1-2 °C per minute as the temperature approaches the previously estimated melting point.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. For a solid compound, the boiling point is determined at a specific pressure. The following protocol describes the micro boiling point determination method.

Apparatus:

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer (calibrated)

-

Heating apparatus (e.g., oil bath or heating block)

-

Rubber band or wire for attaching the test tube to the thermometer

Procedure:

-

Sample Preparation: A small amount of this compound is placed in a small test tube.

-

Capillary Tube Insertion: A capillary tube, with its sealed end up, is placed inside the test tube containing the sample.

-

Apparatus Assembly: The test tube is attached to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Heating: The assembly is immersed in a heating bath. The bath is heated gradually.

-

Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heating is continued until a steady stream of bubbles is observed.

-

Data Recording: The heat source is then removed, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point. It is crucial to also record the atmospheric pressure at which the measurement is taken.

Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the experimental characterization of the physical properties of a chemical compound.

Caption: Workflow for the determination of physical properties.

An In-depth Technical Guide on the Solubility of 2-Amino-4-methylbenzaldehyde in Ethanol, DMSO, and Water

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Amino-4-methylbenzaldehyde in three common laboratory solvents: ethanol, dimethyl sulfoxide (DMSO), and water. Due to the limited availability of specific quantitative solubility data in peer-reviewed literature and chemical databases for this compound, this document focuses on qualitative solubility analysis based on structural analogues and established chemical principles. Furthermore, it outlines detailed experimental protocols for determining solubility, providing a practical framework for researchers to generate quantitative data.

Physicochemical Properties and Solubility Profile

This compound is an aromatic organic compound featuring a benzene ring substituted with an amino group, a methyl group, and a formyl (aldehyde) group. Its solubility is governed by the interplay of these functional groups. The nonpolar benzene ring and methyl group contribute to its lipophilicity, while the polar amino and aldehyde groups can engage in hydrogen bonding, enhancing its affinity for polar solvents.

Predicted Solubility:

Based on its structure and the known solubility of related compounds such as 2-methylbenzaldehyde and 4-methylbenzaldehyde, which are generally soluble in organic solvents and slightly soluble in water, a qualitative solubility profile for this compound can be predicted. The presence of the amino group is expected to increase its polarity compared to its non-aminated counterparts.

Data Presentation: Predicted Solubility of this compound

| Solvent | Predicted Solubility | Rationale |

| Ethanol | Soluble to Highly Soluble | The hydroxyl group of ethanol can act as a hydrogen bond donor and acceptor, readily interacting with the amino and aldehyde groups of the solute. The ethyl group of ethanol also provides some nonpolar character, which is compatible with the aromatic ring of the compound. |

| DMSO | Highly Soluble | Dimethyl sulfoxide is a potent, polar aprotic solvent capable of dissolving a wide array of organic compounds. Its strong hydrogen bond accepting character will facilitate the dissolution of this compound. |

| Water | Slightly Soluble to Sparingly Soluble | While the amino and aldehyde groups can form hydrogen bonds with water, the overall hydrophobicity of the benzene ring and the methyl group is expected to limit its aqueous solubility. The solubility may also be pH-dependent due to the basicity of the amino group. |

Experimental Protocols for Solubility Determination

To obtain precise, quantitative solubility data for this compound, standardized experimental procedures are necessary. The following protocols describe common methods for determining the solubility of a solid organic compound in various solvents.

2.1. Equilibrium Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Materials and Equipment:

-

This compound (solid)

-

Solvents of interest (Ethanol, DMSO, Water)

-

Analytical balance

-

Glass vials with screw caps

-

Constant temperature orbital shaker or magnetic stirrer

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the respective solvent (ethanol, DMSO, or water). The presence of undissolved solid is essential to ensure that a saturated solution is achieved.

-

Equilibration: Seal the vials tightly and place them in a constant temperature shaker (e.g., 25 °C). Agitate the mixtures for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same temperature for a sufficient time to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. A pre-established calibration curve of the compound in the respective solvent is required for accurate quantification.

-

Calculation: Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.

2.2. Kinetic Solubility Determination (High-Throughput Method)

This method is often used in early drug discovery to rapidly assess the solubility of a large number of compounds. It measures the concentration at which a compound precipitates from a solution when added from a concentrated DMSO stock.

Materials and Equipment:

-

Concentrated stock solution of this compound in DMSO (e.g., 10 mM)

-

Aqueous buffer solution (e.g., phosphate-buffered saline, PBS)

-

96-well microplates

-

Automated liquid handler (optional)

-

Plate reader capable of nephelometry or turbidimetry

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO.

-

Serial Dilution: Serially dilute the DMSO stock solution in the wells of a microplate.

-

Addition of Aqueous Buffer: Add the aqueous buffer to each well, initiating the precipitation process for concentrations above the kinetic solubility limit.

-

Incubation: Incubate the plate for a defined period (e.g., 1-2 hours) at a controlled temperature.

-

Measurement: Measure the turbidity or light scattering in each well using a plate reader. The concentration at which a significant increase in turbidity is observed corresponds to the kinetic solubility of the compound.

Visualizations

Diagram of the Shake-Flask Solubility Determination Workflow

An In-depth Technical Guide on the ¹H and ¹³C NMR Spectral Data of 2-Amino-4-methylbenzaldehyde

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-Amino-4-methylbenzaldehyde. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive resource for the characterization of this compound.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aldehyde proton, the aromatic protons, the amino protons, and the methyl protons. The chemical shifts are influenced by the electronic effects of the amino and aldehyde substituents on the benzene ring.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| CHO | 9.7 - 9.9 | Singlet | 1H | - |

| H-6 | 7.3 - 7.5 | Doublet | 1H | ~8.0 |

| H-5 | 6.6 - 6.8 | Doublet of Doublets | 1H | ~8.0, ~2.0 |

| H-3 | 6.5 - 6.7 | Doublet | 1H | ~2.0 |

| NH₂ | 4.0 - 5.0 | Broad Singlet | 2H | - |

| CH₃ | 2.2 - 2.4 | Singlet | 3H | - |

Note: Predicted data is based on analogous compounds and general principles of NMR spectroscopy. The solvent is assumed to be CDCl₃.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum will show signals for the carbonyl carbon, the aromatic carbons, and the methyl carbon. The positions of these signals are determined by the substitution pattern on the aromatic ring.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 190 - 195 |

| C-2 | 150 - 155 |

| C-4 | 140 - 145 |

| C-6 | 135 - 140 |

| C-1 | 115 - 120 |

| C-5 | 118 - 123 |

| C-3 | 110 - 115 |

| CH₃ | 20 - 25 |

Note: Predicted data is based on analogous compounds and general principles of NMR spectroscopy. The solvent is assumed to be CDCl₃.

Experimental Protocols

A general experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of aromatic aldehydes like this compound is provided below.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the this compound sample for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can affect the chemical shifts.

-

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution to serve as a reference for the chemical shifts (δ = 0.00 ppm).

-

Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. If necessary, gently warm the sample or use a vortex mixer.

NMR Data Acquisition

-

Spectrometer: Utilize a high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher for better signal dispersion.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is generally sufficient.

-

Number of Scans: Acquire a sufficient number of scans (typically 8 to 64) to achieve an adequate signal-to-noise ratio.

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

-

Acquisition Time: An acquisition time of 2-4 seconds is typically used.

-

Relaxation Delay: A relaxation delay of 1-5 seconds between scans allows for complete proton relaxation.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum and enhance sensitivity.

-

Number of Scans: A larger number of scans (several hundred to thousands) is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Spectral Width: Set a wider spectral width to cover the full range of carbon chemical shifts (e.g., 0-220 ppm).

-

Acquisition Time: An acquisition time of 1-2 seconds is common.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is typically employed.

-

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integration: For ¹H NMR, integrate the signals to determine the relative ratios of the different types of protons.

-

Peak Picking: Identify and list the chemical shifts of all significant peaks.

Mandatory Visualization

The following diagram illustrates the molecular structure of this compound and the connectivity of its atoms, which is fundamental to interpreting its NMR spectra.

Caption: Molecular structure of this compound.

Mass spectrometry (MS) fragmentation pattern of 2-Amino-4-methylbenzaldehyde

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2-Amino-4-methylbenzaldehyde

This technical guide provides a detailed analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of this compound. The content is tailored for researchers, scientists, and professionals in drug development who utilize mass spectrometry for molecular structure elucidation.

Introduction to Mass Spectrometry of this compound

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. In electron ionization mass spectrometry (EI-MS), a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+•) and subsequent fragmentation into smaller, charged ions. The resulting mass spectrum is a unique fingerprint of the molecule, providing valuable information about its molecular weight and structure.[1][2]

This compound (C₈H₉NO) is an aromatic compound containing three key functional groups: an amino group (-NH₂), a methyl group (-CH₃), and an aldehyde group (-CHO) attached to a benzene ring. Its fragmentation pattern is a composite of the characteristic cleavages associated with these functionalities on an aromatic core. Aromatic structures tend to produce strong molecular ion peaks due to their stability.[3]

Molecular Ion (M+•): The monoisotopic mass of this compound is 135.07 Da. Therefore, the molecular ion peak is expected at m/z 135 . The presence of a single nitrogen atom results in an odd molecular weight, consistent with the Nitrogen Rule.[4]

Predicted Fragmentation Pathways

The fragmentation of the this compound molecular ion is primarily driven by the aldehyde group, which is a common initiation site for cleavage in aromatic aldehydes.[5][6] The amino and methyl groups act as substituents that influence the stability and further fragmentation of the resulting ions.

The principal fragmentation events are detailed below:

-

Loss of a Hydrogen Radical (M-1): A very common fragmentation for aromatic aldehydes is the loss of the aldehydic hydrogen, resulting in a stable acylium ion at m/z 134 .[3][5][7] This peak is often prominent in the spectra of such compounds.

-

Loss of Carbon Monoxide (M-28 from M-1): The acylium ion formed from the M-1 fragmentation can readily lose a neutral molecule of carbon monoxide (CO). This subsequent fragmentation leads to a highly stable aromatic cation at m/z 106 .

-

Loss of the Formyl Radical (M-29): Direct cleavage of the C-C bond between the benzene ring and the carbonyl group results in the loss of the entire formyl radical (•CHO).[3][7] This produces a substituted phenyl cation at m/z 106 .

-

Loss of Carbon Monoxide (M-28 from M+•): A rearrangement process can lead to the expulsion of a neutral CO molecule directly from the molecular ion, resulting in an ion at m/z 107 .[7]

Data Presentation: Summary of Key Fragments

The following table summarizes the major predicted ions in the mass spectrum of this compound.

| m/z | Proposed Fragment Ion | Neutral Loss | Description of Fragmentation |

| 135 | [C₈H₉NO]+• | - | Molecular Ion (Parent Ion) |

| 134 | [C₈H₈NO]+ | H• | Loss of a hydrogen radical from the aldehyde group to form an acylium ion. |

| 106 | [C₇H₈N]+ | CHO• | Loss of the formyl radical from the molecular ion. |

| 106 | [C₇H₈N]+ | CO | Loss of carbon monoxide from the M-1 fragment ion ([m/z 134]). |

| 107 | [C₇H₉N]+• | CO | Loss of carbon monoxide from the molecular ion via rearrangement. |

Experimental Protocol: Electron Ionization Mass Spectrometry

This section outlines a standard methodology for acquiring the mass spectrum of this compound using an EI-MS system, such as a Gas Chromatograph-Mass Spectrometer (GC-MS).

4.1 Sample Preparation

-

Dissolve approximately 1 mg of solid this compound in 1 mL of a volatile, high-purity solvent (e.g., dichloromethane or methanol).

-

Vortex the solution to ensure complete dissolution.

-

If using GC-MS, transfer the solution to a standard 2 mL autosampler vial.

4.2 Instrumentation and Parameters

-

Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer equipped with an electron ionization source.

-

Inlet System: Gas chromatograph or a direct insertion probe.

-

GC Parameters (if applicable):

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at 15°C/min.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.[8] This is a standard energy that provides reproducible fragmentation patterns for library matching.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Scan Range: m/z 40-400.

-

Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

-

4.3 Data Acquisition and Analysis

-

Acquire the data using the instrument's control software.

-

Identify the chromatographic peak corresponding to this compound.

-

Extract the mass spectrum from this peak, ensuring subtraction of any background ions.

-

Analyze the spectrum to identify the molecular ion and major fragment ions, comparing them against the predicted fragmentation patterns.

Visualization of Fragmentation Pathways

The logical flow of the primary fragmentation events for this compound is illustrated below.

Caption: Primary EI fragmentation pathways for this compound.

References

- 1. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. whitman.edu [whitman.edu]

- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 6. archive.nptel.ac.in [archive.nptel.ac.in]

- 7. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. uni-saarland.de [uni-saarland.de]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 2-Amino-4-methylbenzaldehyde

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopic properties of this compound. This document details the expected vibrational frequencies, a standardized experimental protocol for spectral acquisition, and logical workflows for analysis, serving as a critical resource for the identification and characterization of this compound.

Molecular Structure and Expected Vibrational Modes

This compound (C₈H₉NO) is a substituted aromatic aldehyde. Its molecular structure, featuring an aldehyde group (-CHO), a primary amine group (-NH₂), and a methyl group (-CH₃) attached to a benzene ring, gives rise to a characteristic infrared spectrum. The positions of these functional groups influence the electronic environment and, consequently, the vibrational frequencies of the chemical bonds.

The primary functional groups and their expected IR absorption regions are:

-

Amino Group (N-H): The primary amine will exhibit symmetric and asymmetric stretching vibrations.

-

Aldehyde Group (C=O and C-H): The carbonyl stretch is a strong, prominent feature, while the aldehydic C-H stretch appears as a distinctive, albeit weaker, doublet.

-

Aromatic Ring (C=C and C-H): The benzene ring will show characteristic C=C stretching bands and C-H stretching and bending vibrations.

-

Methyl Group (C-H): The methyl group will have its own symmetric and asymmetric stretching and bending modes.

The following diagram illustrates the molecular structure of this compound.

Caption: Molecular structure of this compound.

Predicted Infrared (IR) Absorption Data

The following table summarizes the predicted characteristic infrared absorption bands for this compound based on the analysis of its functional groups and comparison with similar molecules.[1][2][3]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| 3450 - 3350 | Medium | N-H Asymmetric Stretching | Primary Amine |

| 3350 - 3250 | Medium | N-H Symmetric Stretching | Primary Amine |

| 3100 - 3000 | Weak to Medium | Aromatic C-H Stretching | Aromatic Ring |

| 2975 - 2950 | Weak to Medium | Asymmetric C-H Stretching | Methyl Group |

| 2885 - 2860 | Weak to Medium | Symmetric C-H Stretching | Methyl Group |

| 2850 - 2820 | Weak | Aldehydic C-H Stretching (Fermi Resonance) | Aldehyde |

| 2750 - 2720 | Weak | Aldehydic C-H Stretching (Fermi Resonance) | Aldehyde |

| 1705 - 1680 | Strong | C=O Stretching | Aldehyde |

| 1625 - 1590 | Medium to Strong | N-H Bending (Scissoring) | Primary Amine |

| 1600 - 1450 | Medium | Aromatic C=C Stretching | Aromatic Ring |

| 1470 - 1440 | Medium | Asymmetric C-H Bending | Methyl Group |

| 1390 - 1370 | Medium | Symmetric C-H Bending | Methyl Group |

| 1300 - 1200 | Medium to Strong | C-N Stretching | Aryl Amine |

| 900 - 675 | Medium to Strong | Aromatic C-H Out-of-Plane Bending | Aromatic Ring |

Experimental Protocol for FTIR Spectroscopy

This section outlines a standard procedure for obtaining a high-quality Fourier-Transform Infrared (FTIR) spectrum of this compound in the solid phase using the Attenuated Total Reflectance (ATR) technique.

3.1. Instrumentation and Materials

-

FTIR Spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5)

-

ATR accessory with a diamond or germanium crystal

-

Spatula

-

This compound, solid sample

-

Isopropanol or acetone for cleaning

-

Lint-free wipes

3.2. Sample Preparation and Data Acquisition

-

Background Spectrum:

-

Ensure the ATR crystal is clean by wiping it with a lint-free wipe dampened with isopropanol or acetone.

-

Allow the solvent to fully evaporate.

-

Acquire a background spectrum. This will account for the absorbance of the crystal and the ambient atmosphere (e.g., CO₂ and water vapor).

-

-

Sample Application:

-

Place a small amount of the solid this compound sample onto the center of the ATR crystal.

-

Use the pressure arm of the ATR accessory to apply consistent pressure to the sample, ensuring good contact with the crystal surface.

-

-

Spectrum Acquisition:

-

Collect the sample spectrum. Typical parameters are:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16 to 32 (to improve signal-to-noise ratio)

-

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Cleaning:

-

Retract the pressure arm and carefully remove the sample from the crystal.

-

Clean the crystal surface thoroughly with a solvent-dampened lint-free wipe.

-

The following flowchart illustrates the experimental workflow.

Caption: Experimental workflow for FTIR analysis.

Logical Workflow for Spectral Interpretation

The interpretation of the obtained IR spectrum should follow a systematic approach to confirm the identity and purity of this compound.

Caption: Logical workflow for IR spectral interpretation.

This guide provides a foundational understanding of the infrared spectroscopic characteristics of this compound. For definitive structural confirmation, it is recommended to use this IR analysis in conjunction with other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

References

- 1. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide on the Stability of 2-Amino-4-methylbenzaldehyde Under Air and Light

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of 2-amino-4-methylbenzaldehyde when exposed to air and light. Due to the limited availability of specific quantitative stability data for this compound in publicly accessible literature, this guide synthesizes information from safety data sheets of structurally similar compounds, general principles of organic chemistry, and established protocols for forced degradation studies. The information herein is intended to guide researchers in handling, storing, and conducting stability assessments of this compound.

Executive Summary

This compound is a substituted aromatic aldehyde containing both an amino and an aldehyde functional group. This combination of functionalities renders the molecule susceptible to degradation under ambient conditions, particularly in the presence of air (oxygen) and light. The primary degradation pathways are anticipated to be the oxidation of the aldehyde group to a carboxylic acid and the photo-oxidation or polymerization involving the amino group, which can lead to discoloration and the formation of impurities. Therefore, stringent control of storage and handling conditions is crucial to maintain the integrity of this compound.

Chemical Profile

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 59236-38-3 |

| Molecular Formula | C₈H₉NO |

| Molecular Weight | 135.17 g/mol |

| Structure |

|

Inferred Stability Profile

Based on the known reactivity of aromatic aldehydes and anilines, the stability of this compound is a significant concern. Safety Data Sheets (SDS) for analogous compounds such as 2-aminobenzaldehyde and 4-aminobenzaldehyde indicate that they are sensitive to light and moisture.[1][2][3][4] It is therefore highly probable that this compound exhibits similar sensitivities.

Key Stability Concerns:

-

Oxidation: The aldehyde functional group is prone to oxidation by atmospheric oxygen, a process known as autoxidation. This reaction is often catalyzed by light and can lead to the formation of the corresponding carboxylic acid, 2-amino-4-methylbenzoic acid.

-

Photodegradation: Aromatic compounds, especially those with amino substituents, can be susceptible to degradation upon exposure to light, particularly UV radiation. This can lead to complex degradation pathways, including polymerization and the formation of colored impurities. The compound is described as a yellow solid, and changes in color upon exposure to light and air would be a strong indicator of degradation.[1]

-

Moisture Sensitivity: While not explicitly documented for this specific compound, related aminobenzaldehydes are noted to be moisture-sensitive.[1] The presence of moisture can potentially facilitate degradation pathways.

Postulated Degradation Pathways

The primary degradation of this compound under air and light is expected to proceed through two main pathways involving the aldehyde and amino functional groups.

The formyl group (-CHO) is susceptible to oxidation to a carboxylic acid group (-COOH). This is a common degradation pathway for aldehydes.

The aromatic amine functionality can undergo photo-oxidation, leading to the formation of colored polymeric byproducts. This is a common issue with anilines, which tend to darken on exposure to air and light.

Recommended Storage and Handling

To minimize degradation, this compound should be handled and stored under controlled conditions.

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool place (2-8°C is often recommended for similar compounds). | Reduces the rate of chemical reactions, including oxidation. |

| Light | Store in a light-resistant container in a dark place. | Prevents photodegradation. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Minimizes contact with oxygen, thereby preventing oxidation. |

| Moisture | Keep container tightly closed in a dry place.[1][3][5] | Prevents hydrolysis and moisture-facilitated degradation. |

Proposed Experimental Protocol for a Forced Degradation Study

A forced degradation study is essential to definitively identify degradation products, elucidate degradation pathways, and develop a stability-indicating analytical method. The following protocol is a general guideline based on ICH recommendations and should be adapted as necessary.[6][7]

To assess the stability of this compound under various stress conditions (light, and oxidation by air) and to identify the resulting degradation products.

-

Test Substance: this compound, solid.

-

Solvent: A suitable solvent in which the compound is stable for the duration of the analysis (e.g., acetonitrile or methanol, HPLC grade). A preliminary solubility and short-term stability study of the compound in the selected solvent is recommended.

-

Analytical Technique: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with a UV detector is the most common technique.[8][9] Mass spectrometry (LC-MS) should be used for the identification of degradation products.

-

Photolytic Degradation:

-

Solid State: Spread a thin layer of the solid compound in a suitable container and expose it to light according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

-

Solution State: Prepare a solution of the compound in a suitable solvent and expose it to the same light conditions as the solid-state sample. A control sample should be wrapped in aluminum foil to exclude light.

-

-

Oxidative Degradation (Air):

-

Solid State: Store the solid compound exposed to air at an elevated temperature (e.g., 40°C or 60°C) for a defined period (e.g., up to 7 days).[6]

-

Solution State: Bubble air through a solution of the compound at room temperature or a slightly elevated temperature for a defined period.

-

-

At specified time points, withdraw samples from the stress conditions.

-

Dilute the samples to a suitable concentration for HPLC analysis.

-

Analyze the samples using a validated stability-indicating HPLC method.

-

Calculate the percentage of degradation.

-

Use LC-MS to identify the molecular weights of the degradation products to help in structure elucidation.

Anticipated Results and Data Presentation

The results of the forced degradation study should be presented in a clear and concise manner.

Table 1: Hypothetical Stability Data for this compound

| Stress Condition | Duration | Appearance | % Assay of this compound | Major Degradation Product(s) |

| Control (Solid) | 7 days | Yellow solid | 99.8 | - |

| Air Exposure (Solid, 60°C) | 7 days | Brownish solid | 92.5 | 2-Amino-4-methylbenzoic acid |

| Control (Solution, dark) | 24 hours | Light yellow solution | 99.5 | - |

| Air Exposure (Solution, RT) | 24 hours | Yellow-brown solution | 95.2 | 2-Amino-4-methylbenzoic acid |

| Photolytic (Solid) | ICH Q1B | Dark brown solid | 85.1 | 2-Amino-4-methylbenzoic acid, Polymeric materials |

| Photolytic (Solution) | ICH Q1B | Dark brown solution with precipitate | 78.9 | 2-Amino-4-methylbenzoic acid, Polymeric materials |

Conclusion

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. stability-indicating hplc method: Topics by Science.gov [science.gov]

- 9. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to 2-Amino-4-methylbenzaldehyde: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4-methylbenzaldehyde, a substituted aromatic aldehyde, serves as a versatile building block in organic synthesis, particularly in the construction of heterocyclic scaffolds of medicinal interest. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis protocols, and potential applications in drug discovery and materials science. Detailed experimental procedures and characterization data are presented to facilitate its use in a research and development setting.

Chemical Identity and Properties

IUPAC Name: this compound[1]

Synonyms:

-

4-Methyl-2-aminobenzaldehyde

-

Benzaldehyde, 2-amino-4-methyl-

Chemical Structure:

Figure 1: 2D structure of this compound.

Physicochemical Properties:

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C8H9NO | [1][2] |

| Molecular Weight | 135.16 g/mol | PubChem |

| Appearance | Not specified in literature; likely a solid or oil | - |

| Solubility | Expected to be soluble in common organic solvents | - |

| Predicted XlogP | 1.3 | [2] |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

Synthesis and Experimental Protocols

Proposed Synthesis of this compound:

This proposed synthesis involves the formylation of 3-methylaniline (m-toluidine) using a Vilsmeier reagent generated in situ from phosphorus oxychloride and dimethylformamide (DMF). The ortho-amino group directs the formylation to the para-position relative to the methyl group, and the para-amino group directs to the ortho position. Due to the directing effects of the amino and methyl groups, a mixture of isomers is possible, and chromatographic purification would be necessary.

Materials and Equipment:

-

3-Methylaniline (m-toluidine)

-

Phosphorus oxychloride (POCl3)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO3), saturated solution

-

Magnesium sulfate (MgSO4), anhydrous

-

Round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer

-

Ice bath

-

Standard glassware for extraction and purification

-

Silica gel for column chromatography

-

Rotary evaporator

Experimental Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (1.1 equivalents) dropwise via the dropping funnel while maintaining the temperature below 5 °C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.

-

Formylation Reaction: Dissolve 3-methylaniline (1 equivalent) in anhydrous DCM and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40-45 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice. Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product will likely be a mixture of isomers.

-

Chromatographic Separation: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired this compound isomer.

-

Characterization: Characterize the purified product using spectroscopic methods such as 1H NMR, 13C NMR, IR, and Mass Spectrometry to confirm its identity and purity.

Logical Workflow for the Proposed Synthesis:

References

A Literature Review on the Synthesis of 2-Amino-4-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Amino-4-methylbenzaldehyde, a valuable building block in the development of pharmaceuticals and other fine chemicals. While a singular "discovery" paper for this specific molecule is not prominent in the literature, its synthesis can be achieved through established and reliable organic chemistry methodologies. This document outlines a plausible and well-supported synthetic pathway, complete with detailed experimental protocols, quantitative data, and process visualizations.

Physicochemical Properties

Basic physicochemical data for this compound is crucial for its handling and characterization.

| Property | Value | Reference |

| CAS Number | 59236-38-3 | [1] |

| Molecular Formula | C₈H₉NO | [2] |

| Molecular Weight | 135.16 g/mol | [2] |

| Appearance | Not specified (likely a solid) | |

| Purity | >98% (typical for commercial samples) | [1] |

Proposed Synthesis Pathway

A likely and effective route for the synthesis of this compound involves the reduction of the corresponding nitro compound, 4-Methyl-2-nitrobenzaldehyde. This method is a standard and widely used transformation in organic synthesis.

A plausible two-step synthesis of this compound is as follows:

-

Nitration of p-Tolualdehyde: The starting material, 4-methylbenzaldehyde (p-tolualdehyde), is nitrated to introduce a nitro group onto the benzene ring, yielding 4-methyl-2-nitrobenzaldehyde.

-

Reduction of 4-Methyl-2-nitrobenzaldehyde: The nitro group of 4-methyl-2-nitrobenzaldehyde is then reduced to an amine group to produce the final product, this compound.

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols

The following are detailed experimental protocols adapted from established procedures for analogous compounds.

Step 1: Synthesis of 4-Methyl-2-nitrobenzaldehyde (Nitration)

This procedure is based on standard nitration methods for aromatic aldehydes.

Materials:

-

4-Methylbenzaldehyde

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Dichloromethane

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.

-

Slowly add 4-methylbenzaldehyde to the cooled sulfuric acid while maintaining the temperature below 10 °C.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

-

Add the nitrating mixture dropwise to the solution of 4-methylbenzaldehyde in sulfuric acid, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

-

Pour the reaction mixture over crushed ice and extract the product with dichloromethane.

-

Wash the organic layer with water and then with a saturated sodium bicarbonate solution until effervescence ceases.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4-methyl-2-nitrobenzaldehyde.

-

Purify the crude product by column chromatography or recrystallization.

Step 2: Synthesis of this compound (Reduction)

This protocol is adapted from a procedure for the reduction of a similar nitrobenzaldehyde.

Materials:

-

4-Methyl-2-nitrobenzaldehyde

-

Iron powder (Fe)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Ethyl acetate

-

Anhydrous Magnesium Sulfate

-

Celite

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methyl-2-nitrobenzaldehyde in ethanol.

-

Add iron powder to the solution.

-

Slowly add concentrated hydrochloric acid to the stirring mixture.

-

Heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and add anhydrous magnesium sulfate.

-

Stir for 10-15 minutes and then filter the mixture through a pad of Celite.

-

Wash the filter cake with ethyl acetate.

-

Concentrate the combined filtrates under reduced pressure to obtain crude this compound.

-

Purify the crude product by column chromatography.

Quantitative Data

| Reaction Step | Starting Material | Product | Expected Yield (%) | Purity (%) |

| Nitration | 4-Methylbenzaldehyde | 4-Methyl-2-nitrobenzaldehyde | 70-85 | >95 |

| Reduction | 4-Methyl-2-nitrobenzaldehyde | This compound | 80-95 | >98 |

Modern Synthetic Approach: Lithiation and Amination

A more recent and versatile method for the synthesis of 2-amino-substituted benzaldehydes involves directed ortho-lithiation followed by amination. A general procedure is described in U.S. Patent US10047037B2. This approach offers high regioselectivity.[3]

General Steps:

-

Protection of the Aldehyde: The formyl group of the starting benzaldehyde is protected as an acetal.

-

Directed Ortho-Lithiation: The protected benzaldehyde undergoes lithiation at the 2-position.

-

Azidation and Amination: The lithiated intermediate is reacted with an azide source, followed by reduction to the amine.

-

Deprotection: The protecting group is removed to yield the 2-aminobenzaldehyde derivative.

Caption: General workflow for a modern synthesis of 2-aminobenzaldehydes.[3]

Conclusion

The synthesis of this compound can be reliably achieved through well-established synthetic transformations. The classic approach involving nitration of p-tolualdehyde followed by reduction provides a straightforward route. For more complex substrates or when higher regioselectivity is required, modern methods such as directed ortho-lithiation offer a powerful alternative. The protocols and data presented in this guide provide a solid foundation for researchers and scientists working on the synthesis and application of this important chemical intermediate.

References

The Chemical Reactivity of Amino and Aldehyde Groups: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of amino and aldehyde functional groups, with a particular focus on their condensation reaction to form imines (Schiff bases) and related derivatives. This guide is intended for researchers, scientists, and drug development professionals who are engaged in organic synthesis, medicinal chemistry, and the study of biological signaling pathways. It offers detailed experimental protocols, quantitative data for key reactions, and visualizations of reaction mechanisms and relevant biological pathways to facilitate a deeper understanding and practical application of this fundamental chemistry.

Core Principles of Reactivity

The Amino Group: A Versatile Nucleophile

The reactivity of the amino group (-NH₂) is primarily governed by the lone pair of electrons on the nitrogen atom, which makes it both a potent nucleophile and a Brønsted-Lowry base. The nucleophilicity of amines allows them to attack electron-deficient centers, such as the carbonyl carbon of aldehydes and ketones. The classification of amines as primary (R-NH₂), secondary (R₂-NH), or tertiary (R₃-N) significantly influences their reactivity. Primary and secondary amines are excellent nucleophiles for carbonyl compounds, while tertiary amines, lacking a proton on the nitrogen, do not typically form stable condensation products under standard conditions.

The basicity of amines is a critical factor in their biological function and chemical reactions. The pKa of the conjugate acid of most simple alkyl amines falls in the range of 9.5 to 11.0. This basicity is influenced by the electronic and steric effects of the substituents attached to the nitrogen atom.

The Aldehyde Group: An Electrophilic Target

The aldehyde functional group (-CHO) is characterized by a carbonyl group (C=O) bonded to a hydrogen atom and an R group. The significant difference in electronegativity between carbon and oxygen results in a highly polarized C=O bond, with the carbon atom bearing a partial positive charge (δ+) and the oxygen atom a partial negative charge (δ-). This inherent polarity makes the carbonyl carbon an electrophilic center, susceptible to attack by nucleophiles like the amino group.

Aldehydes are generally more reactive than ketones in nucleophilic addition reactions. This enhanced reactivity is attributed to two main factors:

-

Steric Hindrance: The presence of a small hydrogen atom in aldehydes, as opposed to a second, bulkier R group in ketones, results in less steric hindrance for the approaching nucleophile.

-

Electronic Effects: Alkyl groups are electron-donating, which helps to stabilize the partial positive charge on the carbonyl carbon. Aldehydes have only one such group, whereas ketones have two, making the carbonyl carbon of an aldehyde more electrophilic.

The Reaction of Amines and Aldehydes: Imine (Schiff Base) Formation

The reaction between a primary amine and an aldehyde is a reversible, acid-catalyzed condensation reaction that results in the formation of an imine, also known as a Schiff base. This reaction proceeds through a two-step mechanism: nucleophilic addition to form a carbinolamine intermediate, followed by dehydration to yield the imine.

dot

Caption: Mechanism of Imine (Schiff Base) Formation.

The reaction rate is highly dependent on the pH of the medium. The rate is generally fastest at a weakly acidic pH of around 4-5.[1][2] At high pH, there is insufficient acid to protonate the hydroxyl group of the carbinolamine, making water a poor leaving group.[1][2] At low pH, the amine nucleophile is protonated to form a non-nucleophilic ammonium ion.[1][2]

Secondary amines react with aldehydes to form enamines, where the double bond is located between the former carbonyl carbon and the alpha-carbon.

Quantitative Data on Imine Formation

The formation of imines is an equilibrium process. The equilibrium constant (Keq) provides a measure of the extent to which the reaction proceeds to completion. The following table summarizes some reported equilibrium constants for Schiff base formation.

| Aldehyde | Amine | Solvent | Temperature (°C) | Equilibrium Constant (Keq) | Reference |

| Salicylaldehyde | n-Butylamine | Aqueous | Not Specified | 5.62 x 10⁴ M⁻¹ | [3] |

| Pyridine-4-aldehyde | Various Amino Acids | Not Specified | Not Specified | Varies | [4] |

Note: Quantitative kinetic and equilibrium data for imine formation are highly dependent on the specific reactants, solvent, temperature, and pH. The values presented here are illustrative examples.

Detailed Experimental Protocols

Synthesis of a Schiff Base: N-Salicylidene-2-aminophenol

This protocol describes the synthesis of a Schiff base from salicylaldehyde and 2-aminophenol.

Materials:

-

2-Aminophenol

-

Salicylaldehyde

-

95% Ethanol

-

Deionized water

-

Acetic acid

-

25 mL round-bottomed flask

-

Magnetic stir bar

-

Hot plate-stirrer

-

Ice/water bath

-

Vacuum filtration apparatus (Büchner funnel, filter flask, vacuum source)

-

Filter paper

Procedure:

-

Weigh 0.80 g of 2-aminophenol into a 25 mL round-bottomed flask.

-

Add 8 mL of 95% ethanol, 5 mL of deionized water, and a magnetic stir bar.

-

Bring the solution to a gentle boil while stirring using a hot plate-stirrer.

-

Add one equivalent of salicylaldehyde and 3-4 drops of acetic acid to the heated solution.

-

Continue to heat gently for approximately 25 minutes.

-

Remove the flask from the hot plate and allow it to cool to room temperature.

-

Cool the flask in an ice/water bath to induce crystallization.

-

Collect the resulting crystals by vacuum filtration.

-

Wash the crystals with 2-4 mL of cold water.

-

Air dry the product.

-

Determine the yield and melting point of the product.

-

Characterize the product using appropriate spectroscopic methods (e.g., ¹H-NMR, FT-IR).

dot

Caption: Experimental workflow for Schiff base synthesis.

Reductive Amination: Synthesis of a Secondary Amine

Reductive amination is a powerful method for the synthesis of amines. It involves the in-situ formation of an imine from an aldehyde and a primary amine, followed by its reduction to a secondary amine using a suitable reducing agent. This "one-pot" procedure is highly efficient.[5][6]

Materials:

-

Aldehyde (e.g., o-vanillin)

-

Primary amine (e.g., p-toluidine)

-

95% Ethanol

-

Sodium borohydride (NaBH₄)

-

Beaker

-

Magnetic stir bar and stirrer

Procedure:

-

In a beaker, mix the aldehyde and the primary amine. In many cases, the solid reactants will melt upon mixing to form a liquid.[5]

-

Add approximately 15 mL of 95% ethanol to the mixture.

-

With stirring, add 0.10 g of sodium borohydride in small portions. The reaction is complete when the solution becomes colorless, typically within ten minutes.[5]

-

The resulting secondary amine can be isolated or used directly in subsequent reactions.

dot

Caption: Workflow for one-pot reductive amination.

Biological Significance and Signaling Pathways

The reaction between amino and aldehyde groups is of profound importance in biological systems. It is a key chemical transformation in various enzymatic reactions and is also implicated in pathological processes.

Enzymatic Catalysis

Schiff base formation is a common intermediate in the mechanism of several enzymes.[5] For instance, the cofactor pyridoxal phosphate (PLP) forms a Schiff base with a lysine residue in the active site of many aminotransferases. This is followed by transaldimination with the amino acid substrate, a crucial step in amino acid metabolism.

Advanced Glycation Endproducts (AGEs) and Signaling

Advanced Glycation Endproducts (AGEs) are a heterogeneous group of molecules formed through the non-enzymatic reaction between reducing sugars (which can exist in an open-chain aldehyde form) and the free amino groups of proteins, lipids, and nucleic acids.[3][7] This process, also known as the Maillard reaction, begins with the formation of a Schiff base. The accumulation of AGEs is associated with aging and the pathogenesis of various diseases, including diabetes, atherosclerosis, and neurodegenerative disorders.[3]

AGEs exert their pathological effects in part by binding to the Receptor for AGEs (RAGE), a multi-ligand cell surface receptor.[3] The binding of AGEs to RAGE activates multiple intracellular signaling pathways, leading to a pro-inflammatory and pro-oxidative state.

dot

Caption: Simplified AGE-RAGE signaling pathway.

The activation of RAGE by AGEs triggers downstream signaling cascades involving Reactive Oxygen Species (ROS) generation, and the activation of transcription factors such as NF-κB and MAP kinases. This leads to the expression of pro-inflammatory cytokines and adhesion molecules, contributing to tissue damage and the progression of disease.[7]

Conclusion

The chemical reactivity of amino and aldehyde groups, particularly their condensation to form imines, is a cornerstone of organic chemistry with significant implications for drug development and the understanding of biological processes. This guide has provided an in-depth overview of the fundamental principles governing this reactivity, detailed experimental protocols for key transformations, and an exploration of the biological significance of this chemistry, with a focus on AGE-RAGE signaling. A thorough understanding of these concepts is essential for researchers and scientists aiming to design novel therapeutics and elucidate the molecular basis of disease.

References

Methodological & Application

Synthesis of 2-Amino-4-methylbenzaldehyde: A Detailed Application Note and Protocol

Introduction

2-Amino-4-methylbenzaldehyde is a valuable intermediate in the synthesis of various pharmaceuticals and biologically active compounds. Its structure, featuring both an amino and an aldehyde group on a substituted benzene ring, allows for diverse chemical modifications, making it a key building block in medicinal chemistry. The synthesis of this compound from 4-methyl-2-nitrobenzaldehyde presents a common challenge in organic synthesis: the selective reduction of a nitro group in the presence of a sensitive and easily reducible aldehyde functionality. This document provides detailed application notes and experimental protocols for the chemoselective reduction of 4-methyl-2-nitrobenzaldehyde to this compound, targeting researchers, scientists, and professionals in drug development.

Application Notes

The selective reduction of the nitro group in 4-methyl-2-nitrobenzaldehyde can be achieved through several methods. The choice of the reducing agent and reaction conditions is critical to prevent the over-reduction of the aldehyde group to an alcohol or its participation in side reactions. Three common and effective methods are highlighted here: catalytic transfer hydrogenation, and metal-mediated reductions using iron or tin(II) chloride.

-

Catalytic Transfer Hydrogenation: This method utilizes a hydrogen donor, such as ammonium formate, in the presence of a catalyst, typically palladium on carbon (Pd/C). It is often preferred for its mild reaction conditions, avoiding the need for high-pressure hydrogen gas. The selectivity can be fine-tuned by adjusting the reaction time and temperature.

-

Iron in Acidic Media: The reduction of nitroarenes using iron powder in the presence of an acid, such as hydrochloric acid or ammonium chloride, is a classic, robust, and cost-effective method.[1][2] This method generally shows good selectivity for the nitro group over the aldehyde.

-

Tin(II) Chloride Reduction: Stannous chloride (SnCl₂) is a widely used reagent for the chemoselective reduction of nitroarenes. The reaction is typically carried out in an acidic alcoholic solvent and is known for its high efficiency and selectivity, even in the presence of other reducible functional groups.

The selection of the most suitable method may depend on the scale of the reaction, available resources, and desired purity of the final product. For laboratory-scale synthesis, all three methods are viable and offer distinct advantages.

Comparative Data of Reduction Methods

| Method | Reducing Agent/Catalyst | Solvent(s) | Typical Reaction Time | Typical Yield | Purity |

| Catalytic Transfer Hydrogenation | Pd/C, Ammonium Formate | Methanol or Ethanol | 1-4 hours | Good to High | High |

| Metal-Mediated Reduction (Bechamp Reduction) | Fe, NH₄Cl | Ethanol/Water | 2-6 hours | Good | Good |

| Metal-Mediated Reduction (Stephen Reduction) | SnCl₂·2H₂O, HCl | Ethanol or Ethyl Acetate | 1-3 hours | High | High |

Table 1. Comparison of common methods for the selective reduction of 4-methyl-2-nitrobenzaldehyde.

Experimental Protocols

Protocol 1: Catalytic Transfer Hydrogenation using Palladium on Carbon and Ammonium Formate

This protocol describes the selective reduction of the nitro group using a hydrogen transfer agent.

Materials:

-

4-methyl-2-nitrobenzaldehyde

-

10% Palladium on carbon (Pd/C)

-

Ammonium formate (HCOONH₄)

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Celite®

Procedure:

-